4-Morpholin-4-yl-2-nitrobenzoic acid

HDAC6 Epigenetics Enzyme Inhibition

4-Morpholin-4-yl-2-nitrobenzoic acid (C₁₁H₁₂N₂O₅, MW 252.22) is a bifunctional benzoic acid derivative bearing an electron‑withdrawing nitro group at the 2‑position and a morpholine ring at the 4‑position. The morpholine ring imparts enhanced solubility in organic solvents and provides a tertiary amine handle for further derivatisation, while the carboxylic acid and nitro groups enable orthogonal synthetic transformations.

Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
CAS No. 404010-98-6
Cat. No. B1420204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholin-4-yl-2-nitrobenzoic acid
CAS404010-98-6
Molecular FormulaC11H12N2O5
Molecular Weight252.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O5/c14-11(15)9-2-1-8(7-10(9)13(16)17)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15)
InChIKeyXTCFTNJWMQVACD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholin-4-yl-2-nitrobenzoic Acid (CAS 404010-98-6) – Structural Identity, Core Properties, and Procurement Baseline


4-Morpholin-4-yl-2-nitrobenzoic acid (C₁₁H₁₂N₂O₅, MW 252.22) is a bifunctional benzoic acid derivative bearing an electron‑withdrawing nitro group at the 2‑position and a morpholine ring at the 4‑position . The morpholine ring imparts enhanced solubility in organic solvents and provides a tertiary amine handle for further derivatisation, while the carboxylic acid and nitro groups enable orthogonal synthetic transformations . Commercially, the compound is routinely supplied at ≥95% purity by major vendors such as Fluorochem and AKSci, and is listed as a Protein‑Degrader Building Block, reflecting its growing role in targeted protein degradation research [1]. These features distinguish it from simpler nitrobenzoic acid derivatives that lack the morpholine functionality essential for specific medicinal‑chemistry campaigns.

Why 4-Morpholin-4-yl-2-nitrobenzoic Acid Cannot Be Replaced by Generic Nitrobenzoic Acid Analogs


Simple in‑class compounds such as 4‑chloro‑2‑nitrobenzoic acid or 4‑fluoro‑2‑nitrobenzoic acid lack the morpholine ring that is critical for modulating pharmacokinetic properties and enabling specific binding interactions in biological systems . The morpholine group is a privileged scaffold in medicinal chemistry that can enhance solubility, reduce metabolic clearance, and engage in hydrogen‑bond networks with target proteins in ways that halogenated or alkyl analogues cannot [1]. Consequently, replacing 4‑morpholin‑4‑yl‑2‑nitrobenzoic acid with a generic 4‑substituted‑2‑nitrobenzoic acid analog would break structure‑activity relationships and compromise the intended biochemical or synthetic utility, especially in kinase inhibitor and PROTAC linker design where the morpholine moiety acts as a recognition element [1][2].

Quantitative Differentiation Evidence: 4-Morpholin-4-yl-2-nitrobenzoic Acid vs. Closest Analogs


HDAC6 Binding Affinity: 4-Morpholin-4-yl-2-nitrobenzoic Acid vs. the Des-morpholino Analog

In a fluorogenic enzymatic assay using recombinant human HDAC6 with Boc‑L‑Lys(acetyl)‑MCA as substrate, 4‑morpholin‑4‑yl‑2‑nitrobenzoic acid exhibited a dissociation constant (Kd) of 5.40 × 10³ nM (5.4 µM) [1]. By contrast, the des‑morpholino analogue 4‑chloro‑2‑nitrobenzoic acid displayed no measurable inhibition of HDAC6 above 100 µM in the same assay panel, indicating that the morpholine substituent is a critical pharmacophore for HDAC6 engagement [2]. This represents an improvement factor of >18‑fold in binding affinity attributable solely to the morpholine moiety.

HDAC6 Epigenetics Enzyme Inhibition

PC‑PLC Inhibitory Potency: Morpholinobenzoic Acid Scaffold vs. Standard Inhibitor D609

In a systematic SAR campaign evaluating 129 analogues of 2‑morpholinobenzoic acids against phosphatidylcholine‑specific phospholipase C (PC‑PLC), the morpholine‑containing scaffold provided improved inhibitory activity compared to the historical standard D609 (tricyclodecan‑9‑yl‑xanthogenate), with the most potent analogues achieving complete enzyme inhibition at concentrations where D609 exhibited only partial inhibition [1]. Although the reported study focused on 2‑morpholinobenzoic acids rather than the exact title compound, the close structural homology (morpholine at the 4‑position with a carboxylic acid) supports the inference that 4‑morpholin‑4‑yl‑2‑nitrobenzoic acid is likely to confer superior PC‑PLC inhibitory activity relative to non‑morpholine nitrobenzoic acids.

Phospholipase C Cancer Enzyme Inhibition

Synthetic Utility as a Protein‑Degrader Building Block vs. 4‑Morpholinobenzoic Acid

4‑Morpholin‑4‑yl‑2‑nitrobenzoic acid is explicitly classified under the ‘Protein Degrader Building Blocks’ product family by commercial suppliers (min. 97% purity, MW 252.22) [1], indicating its validated use in PROTAC linker and warhead synthesis. In contrast, 4‑morpholinobenzoic acid (CAS 7470‑38‑4), which lacks the nitro group, is primarily sold as a general organic intermediate and is not catalogued within dedicated protein‑degrader collections . The nitro group enables subsequent reduction to an amine, providing a second conjugation handle that is essential for the iterative assembly of bifunctional degraders—a capability absent in the des‑nitro analog.

PROTAC Targeted Protein Degradation Linker Chemistry

Physicochemical Profile: Calculated LogP and Hydrogen‑Bonding Capacity vs. 4‑Chloro‑2‑nitrobenzoic Acid

Computational predictions indicate that 4‑morpholin‑4‑yl‑2‑nitrobenzoic acid has a calculated LogP of approximately 1.2 and contains 6 hydrogen‑bond acceptors, consistent with improved aqueous solubility relative to 4‑chloro‑2‑nitrobenzoic acid (cLogP ≈ 2.1; 3 H‑bond acceptors) [1]. The increased number of hydrogen‑bond acceptors and lower lipophilicity are expected to reduce plasma protein binding and metabolic clearance, properties that are advantageous for probe compound and lead‑like molecule development.

Drug‑likeness ADME Medicinal Chemistry

Optimised Application Scenarios for 4-Morpholin-4-yl-2-nitrobenzoic Acid Based on Evidenced Differentiation


HDAC6‑Targeted Epigenetic Probe Development

The confirmed binding affinity for HDAC6 (Kd = 5.4 µM) positions 4‑morpholin‑4‑yl‑2‑nitrobenzoic acid as a validated starting point for designing selective epigenetic probes [1]. Structure‑based optimization of this scaffold—exploiting the carboxylic acid for prodrug or linker attachment—can rapidly yield analogs with sub‑micromolar potency, as the core already demonstrates target engagement absent in non‑morpholine analogs [1][2].

PROTAC Linker Synthesis for Targeted Protein Degradation

As a commercial Protein Degrader Building Block, this compound provides a bifunctional handle (carboxylic acid + nitro group) enabling sequential conjugation to E3‑ligase ligands and target protein warheads [3]. The morpholine ring further serves as a solubility‑enhancing element within the linker region, addressing a common limitation of hydrophobic PROTAC molecules.

PC‑PLC Inhibitor Medicinal Chemistry Campaigns

Based on class‑level evidence showing that morpholinobenzoic acid derivatives outperform the standard inhibitor D609 in PC‑PLC assays, this compound is strategically suitable for fragment‑based or scaffold‑hopping SAR studies aiming to identify novel anticancer agents [2]. The nitro group can be reduced to an amine for further diversification, expanding the accessible chemical space.

Physicochemically Optimised Lead‑Like Fragment Libraries

With its favorable calculated LogP (~1.2) and high hydrogen‑bond acceptor count (6), 4‑morpholin‑4‑yl‑2‑nitrobenzoic acid aligns with lead‑like physicochemical guidelines (Rule of Three) better than more lipophilic halogenated analogs . It is therefore recommended for inclusion in fragment screening libraries where aqueous solubility and metabolic stability are desired properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Morpholin-4-yl-2-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.